N-hydroxy-2,2-dimethylpropanamide

Mineral Processing Flotation Chemistry Aluminosilicate Separation

N-hydroxy-2,2-dimethylpropanamide (CAS 29740-67-8), commonly referred to as pivalohydroxamic acid, is a member of the hydroxamic acid class, characterized by the functional group RC(=O)NHOH. It serves as a key building block in organic synthesis, particularly for the preparation of active esters for peptide coupling and as a precursor to acyl nitroso species for Diels–Alder cycloadditions.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 29740-67-8
Cat. No. B3050916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-2,2-dimethylpropanamide
CAS29740-67-8
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NO
InChIInChI=1S/C5H11NO2/c1-5(2,3)4(7)6-8/h8H,1-3H3,(H,6,7)
InChIKeyATDOYFPHCIRHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2,2-dimethylpropanamide (CAS 29740-67-8) Procurement & Technical Overview


N-hydroxy-2,2-dimethylpropanamide (CAS 29740-67-8), commonly referred to as pivalohydroxamic acid, is a member of the hydroxamic acid class, characterized by the functional group RC(=O)NHOH [1]. It serves as a key building block in organic synthesis, particularly for the preparation of active esters for peptide coupling and as a precursor to acyl nitroso species for Diels–Alder cycloadditions [2]. Its pivaloyl (tert-butylcarbonyl) group imparts significant steric bulk, which is a primary driver of its unique reactivity and selectivity profile compared to less sterically hindered hydroxamic acids [1].

Why Generic 'Hydroxamic Acid' Procurement Fails for N-Hydroxy-2,2-dimethylpropanamide


Substituting N-hydroxy-2,2-dimethylpropanamide with a less expensive, generic hydroxamic acid (e.g., acetohydroxamic acid or benzohydroxamic acid) is a high-risk procurement strategy that can lead to experimental failure. The defining tert-butyl group of pivalohydroxamic acid is not merely a substituent; it creates a unique steric and electronic environment that governs its performance. This structural feature directly impacts its ability to form stable 'active esters' for peptide synthesis [1] and its selectivity profile as a mineral flotation collector [2]. Consequently, the use of a less hindered analog will not replicate the same reaction kinetics, yield, or selectivity, making the specific compound non-fungible in its primary applications.

Quantitative Performance Benchmarks for N-Hydroxy-2,2-dimethylpropanamide


Selectivity in Diaspore Flotation: Pivalohydroxamic Acid vs. Benzoyl Hydroxamic Acid

In a comparative study of flotation collectors for diaspore (an aluminosilicate mineral), pivalohydroxamic acid (referred to as tetrahydroxamic acid) was directly tested against benzoyl hydroxamic acid [1]. Pivalohydroxamic acid demonstrated superior collection performance for diaspore.

Mineral Processing Flotation Chemistry Aluminosilicate Separation

Stabilization of High-Valent Cerium(IV) via Pivalohydroxamic Acid Ligand Framework

The N-phenyl derivative of pivalohydroxamic acid demonstrates the ligand's ability to stabilize the highly oxidizing Ce(IV) cation. In a homoleptic Ce(IV) complex, Ce[^t^BuC(O)N(O)Ph]4, electrochemical analysis revealed a significant stabilization of the Ce(IV) center.

Coordination Chemistry Rare Earth Elements Electrochemistry

Steric Bulk as a Critical Differentiator in Acyl Nitroso Diels–Alder Reactions

The efficacy of N-hydroxy-2,2-dimethylpropanamide in generating reactive acyl nitroso species for Diels–Alder reactions is contingent on its specific structure. The tert-butyl group provides steric stabilization to the reactive intermediate, enabling high-yielding cycloadditions with 1,3-dienes.

Organic Synthesis Electrochemistry Cycloaddition

High-Value Application Scenarios for N-Hydroxy-2,2-dimethylpropanamide (CAS 29740-67-8)


Selective Mineral Flotation Collector for Diaspore Beneficiation

Leverage the established selectivity of pivalohydroxamic acid in flotation processes for aluminosilicate minerals [1]. A mixed collector system containing pivalohydroxamic acid can achieve a high recovery of diaspore (86.8%) while effectively depressing illite and kaolinite, providing a clear technical advantage over benzoyl hydroxamic acid [1]. This makes it a critical reagent for improving efficiency in bauxite processing.

Synthesis of Sterically Shielded 'Active Esters' for Peptide Coupling

Utilize N-hydroxy-2,2-dimethylpropanamide as a precursor for sterically hindered active esters in peptide synthesis [2]. These esters are essential for constructing peptides with specific conformations or for minimizing unwanted side reactions like racemization, a common issue with less hindered analogs.

Precursor for Acyl Nitroso Diels–Alder Cycloadditions

Employ the compound as a highly efficient precursor for generating acyl nitroso species . The steric bulk of the pivaloyl group suppresses undesired decomposition pathways, enabling near-quantitative yields in electrochemical Diels–Alder reactions to form valuable 1,2-oxazine building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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